Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO4 . It has a molecular weight of 295.719 g/mol . The IUPAC name for this compound is ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate .
Molecular Structure Analysis
The InChI Key for Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is DSGVVCRDDXQCTD-UHFFFAOYSA-N . The SMILES representation of the molecule is CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)OC)OC)Cl .Physical And Chemical Properties Analysis
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a powder . It has a molecular weight of 295.72 g/mol . The recommended storage temperature for this compound is ambient temperatures .Scientific Research Applications
Synthesis and Catalytic Applications
Microwave-Assisted Synthesis
The synthesis of similar quinoline derivatives, like ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been achieved using microwave assistance and aluminum metal as a catalyst, showcasing efficient synthesis methods for quinoline derivatives with high yields (Song Bao-an, 2012).
Facile One-Pot Synthesis
Research has developed a one-pot synthesis method for 3-aminoquinolines, demonstrating the compound's utility as a key intermediate in preparing complex heterocyclic compounds (Yanong Wang et al., 2004).
Chemical Modifications and Reactions
Reaction with Phosphorus Oxychloride
Studies involving the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride have been reported, highlighting the chemical versatility and reactivity of similar quinoline derivatives (I. Ukrainets et al., 2009).
Ultrasound-Irradiated Synthesis
Novel methods using ultrasound irradiation have been developed for synthesizing benzofuran-quinoline derivatives, showcasing the compound's role in facilitating the synthesis of complex heterocyclic structures (W. Gao et al., 2011).
Biological Activities
Antibacterial Properties
Quinoline derivatives synthesized from ethyl-2-chloroquinoline-3-carboxylates have been investigated for their antibacterial activity against various bacteria strains, indicating the potential biomedical applications of these compounds (V. Krishnakumar et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-4-20-14(17)10-7-16-13-9(12(10)15)5-8(18-2)6-11(13)19-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGVVCRDDXQCTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate |
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